molecular formula C16H17NO4S B5304365 2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid

2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid

Cat. No.: B5304365
M. Wt: 319.4 g/mol
InChI Key: YJEKDAKZJVHTAD-UHFFFAOYSA-N
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Description

2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid is an organic compound with the molecular formula C16H17NO4S and a molecular weight of 319.3755 g/mol . This compound is characterized by the presence of a cyclopentyl group, a dioxoazolidinylthio moiety, and a benzoic acid group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid typically involves the reaction of cyclopentanone with thiourea to form the cyclopentylthiourea intermediate. This intermediate is then reacted with phosgene to form the dioxoazolidinylthio moiety. The final step involves the reaction of this intermediate with 2-chlorobenzoic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxoazolidinylthio moiety to a corresponding amine.

    Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid group.

Scientific Research Applications

2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dioxoazolidinylthio moiety, in particular, differentiates it from other similar compounds and contributes to its unique properties and applications.

Biological Activity

The compound 2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to synthesize existing research findings related to its biological activity, including case studies, experimental data, and relevant mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid moiety linked to a cyclopentyl-substituted dioxoazolidine. The presence of sulfur in the thioether linkage may contribute to its biological activity by facilitating interactions with biological macromolecules.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study focusing on various benzimidazole derivatives reported that certain structural analogs demonstrated potent cytotoxic effects against human lung cancer cell lines (A549, HCC827, and NCI-H358). These compounds were evaluated using both two-dimensional (2D) and three-dimensional (3D) cell culture assays, revealing higher efficacy in 2D formats .

CompoundCell LineIC50 (μM)Assay Type
6HCC8276.26 ± 0.332D
6NCI-H3586.48 ± 0.112D
20HCC8279.48 ± 1.153D

The findings suggest that while many compounds exhibit selective activity against cancer cells, they also demonstrate toxicity towards normal cells (e.g., MRC-5 fibroblasts), highlighting the need for further optimization to enhance selectivity and reduce side effects .

Antimicrobial Activity

In addition to antitumor effects, compounds related to this class have shown promising antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria revealed significant inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli. The methodology employed included broth microdilution assays in accordance with Clinical Laboratory Standards Institute (CLSI) guidelines .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • DNA Interaction : Many compounds within this class engage in non-covalent interactions with DNA, particularly binding within the minor groove. This interaction can lead to modulation of gene expression and induction of apoptosis in rapidly dividing cells .
  • Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways, contributing to their antitumor properties .
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) as a result of compound interaction with cellular components can lead to oxidative damage and subsequent cell death .

Case Studies

Several case studies have illustrated the potential of compounds similar to this compound:

  • Study on Antitumor Efficacy : A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity towards A549 lung carcinoma cells, with mechanisms involving tubulin polymerization inhibition leading to cell cycle arrest .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of certain analogs against drug-resistant bacterial strains, showcasing their potential as alternative therapeutic agents in the face of rising antibiotic resistance .

Properties

IUPAC Name

2-(1-cyclopentyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-14-9-13(15(19)17(14)10-5-1-2-6-10)22-12-8-4-3-7-11(12)16(20)21/h3-4,7-8,10,13H,1-2,5-6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEKDAKZJVHTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.